Product packaging for N-(3-nitrobenzyl)cyclopentanamine(Cat. No.:CAS No. 355382-02-4)

N-(3-nitrobenzyl)cyclopentanamine

Cat. No.: B187436
CAS No.: 355382-02-4
M. Wt: 220.27 g/mol
InChI Key: QUQQPZINNSKFTE-UHFFFAOYSA-N
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Description

N-(3-nitrobenzyl)cyclopentanamine is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O2 B187436 N-(3-nitrobenzyl)cyclopentanamine CAS No. 355382-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-14(16)12-7-3-4-10(8-12)9-13-11-5-1-2-6-11/h3-4,7-8,11,13H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQQPZINNSKFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355117
Record name N-(3-nitrobenzyl)cyclopentanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-02-4
Record name N-Cyclopentyl-3-nitrobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355382-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-nitrobenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of N 3 Nitrobenzyl Cyclopentanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for elucidating the precise arrangement of atoms within the N-(3-nitrobenzyl)cyclopentanamine molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular skeleton and proton environments can be constructed.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment, number, and connectivity of protons. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the 3-nitrophenyl group and the aliphatic protons of the cyclopentyl and benzyl (B1604629) groups.

The aromatic region is dictated by the substitution pattern on the benzene (B151609) ring. The nitro group at the C3 position and the benzylamino substituent at the C1 position create a complex splitting pattern for the four aromatic protons. The proton at C2, positioned between the two substituents, is expected to be the most deshielded. The protons at C4, C5, and C6 will exhibit characteristic splitting patterns (triplet, doublet of doublets) based on their coupling with adjacent protons.

In the aliphatic region, the benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen and the aromatic ring appear as a singlet, as they are not coupled to other protons. The methine proton (CH) on the cyclopentyl ring directly attached to the nitrogen is shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The remaining methylene protons of the cyclopentyl ring typically appear as overlapping multiplets in the upfield region. A broad singlet corresponding to the N-H proton of the secondary amine is also expected; its chemical shift can be variable and is often concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound This data is predicted based on the analysis of structurally similar compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H-28.15 - 8.25Singlet (or narrow triplet)
Aromatic H-67.65 - 7.75Doublet
Aromatic H-47.60 - 7.70Doublet
Aromatic H-57.45 - 7.55Triplet
Benzylic CH₂3.80 - 3.90Singlet
Cyclopentyl CH (N-CH)3.00 - 3.20Multiplet (Quintet)
Amine N-H1.80 - 2.50 (broad)Singlet (broad)
Cyclopentyl CH₂ (adjacent)1.70 - 1.90Multiplet
Cyclopentyl CH₂ (other)1.40 - 1.60Multiplet

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, a total of 12 distinct carbon signals are expected, corresponding to the seven carbons of the nitrobenzyl group and the five carbons of the cyclopentyl ring.

The aromatic carbons exhibit chemical shifts in the downfield region (120-150 ppm). The carbon atom bearing the nitro group (C3) is significantly deshielded, as is the quaternary carbon to which the benzyl group is attached (C1). The benzylic carbon (CH₂) appears around 50-55 ppm. In the aliphatic region, the methine carbon of the cyclopentyl ring bonded to the nitrogen (N-CH) is the most downfield of the aliphatic signals. The other two sets of equivalent methylene carbons of the cyclopentyl ring appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound This data is predicted based on the analysis of structurally similar compounds.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-3 (C-NO₂)148.0 - 149.0
Aromatic C-1 (C-CH₂)141.0 - 142.0
Aromatic C-5129.0 - 130.0
Aromatic C-6123.0 - 124.0
Aromatic C-4121.5 - 122.5
Aromatic C-2121.0 - 122.0
Cyclopentyl CH (N-CH)58.0 - 60.0
Benzylic CH₂52.0 - 54.0
Cyclopentyl CH₂ (adjacent)33.0 - 35.0
Cyclopentyl CH₂ (other)23.0 - 25.0

To confirm the assignments made from 1D NMR and to establish the complete molecular connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between the adjacent aromatic protons (H4, H5, H6) and among the protons of the cyclopentyl ring. A crucial, albeit weak, correlation may be observed between the N-H proton and the cyclopentyl methine proton (N-CH) and the benzylic protons, confirming their proximity. sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the benzylic proton signal at ~3.85 ppm will correlate with the carbon signal at ~53 ppm. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is critical for piecing together the molecular fragments. columbia.edulibretexts.org Key HMBC correlations for this compound would include:

Correlations from the benzylic protons (CH₂) to the aromatic carbons C1, C2, and C6, confirming the attachment of the methylene group to the ring.

Correlations from the benzylic protons to the cyclopentyl methine carbon (N-CH), establishing the benzyl-amine-cyclopentyl linkage.

Correlations from the cyclopentyl methine proton (N-CH) to the benzylic carbon and the adjacent cyclopentyl carbons.

Correlations from the aromatic proton H2 to carbons C4 and C6, and from H4 to C2 and C6, confirming the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy probes the vibrational modes of functional groups within the molecule. The IR spectrum provides direct evidence for the presence of the key functional groups in this compound.

The spectrum is expected to show several characteristic absorption bands that confirm the structure.

N-H Stretch : A moderate, single absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. chemicalbook.com

C-H Stretches : Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the benzyl and cyclopentyl groups will be observed as strong absorptions just below 3000 cm⁻¹.

NO₂ Stretches : The nitro group is a strong IR absorber and provides two very characteristic and intense bands. The asymmetric stretching vibration appears in the range of 1515-1545 cm⁻¹, while the symmetric stretching vibration is found between 1340-1360 cm⁻¹. nih.govchemicalbook.com The presence of these two strong bands is definitive proof of the nitro functionality.

Aromatic C=C Stretches : Absorptions corresponding to the carbon-carbon stretching within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound This data is predicted based on the analysis of structurally similar compounds.

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (Secondary Amine)3300 - 3400Medium
Aromatic C-H Stretch3050 - 3150Weak
Aliphatic C-H Stretch2850 - 2970Strong
Asymmetric NO₂ Stretch1515 - 1545Strong
Aromatic C=C Stretch1450 - 1600Medium
Symmetric NO₂ Stretch1340 - 1360Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the 3-nitrophenyl group.

The UV-Vis spectrum is expected to be dominated by absorptions arising from π → π* and n → π* transitions associated with the nitroaromatic system. The presence of the electron-withdrawing nitro group and the electron-donating amino-substituted benzyl group influences the energy of these transitions. Typically, nitroaromatic compounds display strong absorption bands in the ultraviolet region. Based on data from similar compounds like 3-nitrobenzaldehyde (B41214) and 3-nitroaniline, one can predict the absorption maxima. rsc.orgresearchgate.net A strong absorption band (π → π* transition) is expected in the 250-280 nm range. A weaker, lower energy absorption (n → π* transition), originating from the non-bonding electrons of the nitro group's oxygen atoms, may also be observed at longer wavelengths, typically around 330-350 nm. rsc.org

Characterization of Aromatic and Nitro-Group Chromophores

The electronic absorption spectrum of this compound is predicted to be dominated by the chromophoric systems of the 3-nitrophenyl group. Aromatic compounds exhibit characteristic absorption bands in the UV-Vis region arising from π → π* transitions. For nitroaromatic compounds, additional charge-transfer bands are often observed.

The UV-Vis spectrum of this compound in a non-polar solvent is expected to show distinct absorption bands. The benzene ring itself typically displays a primary absorption band (E2-band) around 200-210 nm and a secondary, less intense band (B-band) around 250-260 nm. The presence of the nitro group, a strong electron-withdrawing group, is anticipated to cause a bathochromic (red) shift of these bands. Specifically, the interaction of the nitro group with the aromatic ring can lead to an intramolecular charge transfer (ICT) band, which is often responsible for the color of many nitroaromatic compounds. For instance, nitrophenols, which also contain an aromatic ring and a nitro group, show absorption peaks in the blue-to-UV region. nih.gov The meta-substitution pattern in this compound is expected to influence the position and intensity of these absorption maxima. Studies on nitrotoluenes have shown that the position of the nitro group affects the absorption intensity, with ortho-substitution sometimes leading to decreased intensity due to steric hindrance. iu.edu

A hypothetical UV-Vis absorption data table for this compound in a non-polar solvent like cyclohexane (B81311) is presented below, based on typical values for related nitroaromatic compounds.

Chromophore Expected λmax (nm) Transition Type
Benzene Ring (B-band)~265π → π*
Nitroaromatic (ICT)~240-250Intramolecular Charge Transfer

It is important to note that the secondary amine (cyclopentanamine) group, being an auxochrome, can also influence the absorption spectrum through n → π* transitions, although these are typically much weaker than the π → π* transitions of the aromatic system.

Investigation of Solvatochromic Behavior

Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides valuable information about the solute's electronic ground and excited states and its interactions with the solvent. nih.gov Molecules with significant charge transfer character, such as those containing electron-donating and electron-withdrawing groups, are excellent candidates for solvatochromic studies. nih.gov

This compound, with its electron-withdrawing nitro group and the secondary amine which can act as a weak electron-donating group, is expected to exhibit solvatochromic behavior. In polar solvents, the excited state, which is likely more polar than the ground state due to the intramolecular charge transfer character, will be stabilized to a greater extent. This stabilization will lead to a bathochromic (red) shift in the absorption maximum (positive solvatochromism).

To investigate this, the UV-Vis spectrum of this compound would be recorded in a series of solvents with varying polarities. The observed shifts in the absorption maxima can be correlated with solvent polarity scales. For example, a study on 1-(p-dimethylaminophenyl)-2-nitroethylene, a molecule with a strong charge transfer character, showed a significant bathochromic shift from 376.5 nm in perfluorohexane (B1679568) to 469.5 nm in water. researchgate.net While the effect in this compound may be less pronounced, a similar trend is anticipated.

A hypothetical data table illustrating the expected solvatochromic shifts for the intramolecular charge transfer band of this compound is provided below.

Solvent Solvent Polarity (ET(30) in kcal/mol) Expected λmax (nm)
n-Hexane31.0~245
Dichloromethane40.7~250
Acetone42.2~252
Methanol (B129727)55.4~258
Water63.1~265

The observation of a linear correlation between the energy of the absorption maximum (in cm⁻¹) and a solvent polarity parameter would provide strong evidence for the charge-transfer nature of the electronic transition.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a chemical formula of C12H16N2O2, the theoretical monoisotopic mass can be calculated.

HRMS analysis, typically performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a protonated molecule [M+H]⁺ in positive ion mode. The high mass accuracy of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Ion Theoretical m/z Expected Measured m/z (with high accuracy)
[C12H16N2O2+H]⁺221.1285221.1285 ± 0.0005

The experimental determination of the molecular mass with a high degree of accuracy provides definitive confirmation of the compound's elemental formula.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to precise mass determination, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of the protonated molecule of this compound would be induced by collision-induced dissociation (CID).

The fragmentation of secondary amines often involves α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this could lead to the formation of several characteristic fragment ions. The nitrobenzyl moiety also contributes to the fragmentation pattern. A common fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO2, 46 Da) or the NO radical (30 Da). nih.govyoutube.com

A plausible fragmentation pathway for [this compound+H]⁺ is outlined below, leading to the formation of key fragment ions that would be observed in the MS/MS spectrum.

Loss of the cyclopentyl group: Cleavage of the benzyl-nitrogen bond could result in the formation of the 3-nitrobenzyl cation.

α-Cleavage of the cyclopentyl ring: This would lead to the loss of a neutral fragment from the cyclopentyl ring, resulting in a stable iminium ion.

Loss of the nitro group: The loss of NO2 from the parent ion or a fragment ion is a characteristic fragmentation for nitroaromatic compounds.

A table of expected major fragment ions and their proposed structures is presented below.

m/z Proposed Fragment Structure Neutral Loss
175[M+H - C5H8]⁺Loss of cyclopentene
136[C7H6NO2]⁺3-nitrobenzyl cation
106[C7H6O]⁺Loss of NO from the 3-nitrobenzyl cation
84[C5H10N]⁺Cyclopentyliminium ion

The comprehensive analysis of these fragment ions allows for the confirmation of the connectivity of the different structural motifs within the molecule.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure

Determination of Molecular Conformation and Stereochemistry

The SCXRD analysis would reveal the preferred conformation of the cyclopentyl ring, which can adopt various puckered conformations such as the envelope or twist form. It would also define the relative orientation of the cyclopentyl and 3-nitrobenzyl groups with respect to each other. The molecule does not possess a chiral center, so it is achiral. The conformation of the molecule is determined by the torsion angles around the single bonds, particularly the C-N and C-C bonds connecting the different functional groups. windows.net

A hypothetical data table summarizing key structural parameters that would be obtained from an SCXRD experiment is shown below.

Parameter Expected Value/Observation
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
C-N bond length (amine)~1.47 Å
C-N bond length (nitro)~1.48 Å
N-O bond lengths (nitro)~1.22 Å
Conformation of cyclopentyl ringEnvelope or Twist
Torsion Angle (C-C-N-C)Defines the relative orientation of the two main groups

Analysis of Intermolecular Packing and Hydrogen Bonding Networks

The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking. The SCXRD data would provide a detailed map of these interactions. rsc.org

In the case of this compound, the secondary amine group (-NH-) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This could lead to the formation of intermolecular hydrogen bonds, which would play a significant role in stabilizing the crystal structure. The aromatic rings may also participate in π-π stacking interactions, further influencing the molecular packing. nih.gov The analysis of a related structure, N,N′-Bis(3-nitrobenzylidene)butane-1,4-diamine, revealed the presence of C-H···O hydrogen bonding interactions. researchgate.net

A summary of potential intermolecular interactions is provided in the table below.

Interaction Type Donor Acceptor Expected Distance/Geometry
Hydrogen BondingN-H (amine)O (nitro)N···O distance ~2.8-3.2 Å
C-H···π InteractionsC-H (aliphatic/aromatic)π-system of the benzene ringH···centroid distance ~2.5-3.0 Å
π-π StackingBenzene ringBenzene ringInterplanar distance ~3.3-3.8 Å

The elucidation of these intermolecular interactions is crucial for understanding the solid-state properties of this compound, such as its melting point and solubility.

Computational Chemistry and Theoretical Investigations of N 3 Nitrobenzyl Cyclopentanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, providing valuable information about its geometry, energy, and other properties. researchgate.net For a molecule like N-(3-nitrobenzyl)cyclopentanamine, DFT calculations can elucidate its preferred three-dimensional arrangement and electronic landscape.

The first step in the computational analysis of a molecule is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. mdpi.com For a flexible molecule such as this compound, which possesses multiple rotatable bonds and a non-rigid cyclopentyl ring, a simple geometry optimization is insufficient. Instead, a thorough conformational search is necessary to identify the various low-energy structures, or conformers, that the molecule can adopt. uci.educalcus.cloud

Conformational search methods, such as Monte Carlo or systematic searches, explore the potential energy surface by systematically or randomly changing the torsional angles of the molecule. uci.edunih.gov Each generated conformation is then subjected to geometry optimization to find the nearest local energy minimum. The resulting conformers can then be ranked by their relative energies, which are typically calculated using a functional like B3LYP combined with a suitable basis set (e.g., 6-31G(d) or larger). nih.gov The most stable conformer, known as the global minimum, represents the most likely structure of the isolated molecule.

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformer of this compound (Calculated at the B3LYP/6-31G(d) level)

ParameterBond/AngleValue
Bond LengthC(ar)-NO2~1.48 Å
N-O (nitro)~1.22 Å
C(benzyl)-N~1.47 Å
N-C(cyclopentyl)~1.46 Å
Bond AngleO-N-O (nitro)~124°
C(ar)-C(benzyl)-N~113°
C(benzyl)-N-C(cyclopentyl)~115°
Dihedral AngleC(ar)-C(ar)-C(benzyl)-NVaries with conformation
C(ar)-C(benzyl)-N-C(cyclopentyl)Varies with conformation

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups found in computational studies of other organic molecules.

Once the optimized geometries of the low-energy conformers are obtained, DFT calculations can be used to analyze the electronic structure of this compound in detail. This analysis provides insights into the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.comresearchgate.net A smaller gap generally suggests higher reactivity. stackexchange.comrsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, likely involving the nitrogen atom of the amine and the π-system of the benzene (B151609) ring. The LUMO, on the other hand, is anticipated to be concentrated on the electron-withdrawing nitro group and the π-antibonding orbitals of the aromatic ring. The distribution of these orbitals dictates the sites of potential electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO~ -6.5
LUMO~ -1.8
HOMO-LUMO Gap~ 4.7

Note: These energy values are hypothetical and represent typical ranges observed for similar organic molecules in DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. numberanalytics.comlibretexts.org It provides a clear picture of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. numberanalytics.comlibretexts.org In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. libretexts.org

Table 3: Hypothetical Molecular Electrostatic Potential (MEP) Values at Specific Atomic Sites of this compound

Atomic SiteMEP Value (kcal/mol)Interpretation
Oxygen atoms (nitro group)NegativeElectron-rich, site for electrophilic attack
Nitrogen atom (amine)Slightly Negative to NeutralPotential for hydrogen bond accepting
Hydrogen atom (on amine N)PositiveElectron-deficient, potential for hydrogen bond donating
Aromatic ring (π-system)VariableOverall electron-rich but influenced by substituents

Note: These values are illustrative and intended to represent the expected trends in charge distribution based on the principles of MEP analysis. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. researchgate.netaip.org NBO analysis is particularly useful for quantifying intermolecular and intramolecular interactions, such as hydrogen bonding and hyperconjugation, by examining the charge transfer between donor (occupied) and acceptor (unoccupied) orbitals. uba.arresearchgate.net

For this compound, NBO analysis could reveal important intramolecular interactions that contribute to the stability of its various conformers. For instance, there might be hyperconjugative interactions between the lone pair of the amine nitrogen and the antibonding orbitals of adjacent C-H or C-C bonds. The analysis would also provide a quantitative measure of the polarization of the bonds within the molecule, reflecting the electronegativity of the constituent atoms. The charge transfer from the cyclopentanamine moiety to the nitrobenzyl group could also be quantified, providing insight into the electronic communication between these two parts of the molecule.

Table 4: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interpretation
LP(1) Nσ(C-H)~ 2-5Hyperconjugation, stabilization
π(C=C)π(C=C)~ 15-20π-delocalization in the aromatic ring
LP(1) Nσ*(C-C)~ 1-3Hyperconjugation, stabilization

Note: E(2) represents the stabilization energy due to donor-acceptor interactions. The values are hypothetical and illustrate the types of interactions that would be analyzed.

DFT calculations are also widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. researchgate.net For this compound, the vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be computationally predicted.

The calculation of vibrational frequencies is typically performed after a geometry optimization to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values. nih.gov

NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govacs.org These calculations provide theoretical chemical shifts for each nucleus (e.g., ¹H and ¹³C), which can be invaluable for assigning complex experimental NMR spectra. nih.gov

Table 5: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueCorresponding Functional Group
IR Frequency (cm⁻¹)~1520-1540Asymmetric NO₂ stretch
IR Frequency (cm⁻¹)~1340-1360Symmetric NO₂ stretch
IR Frequency (cm⁻¹)~3300-3400N-H stretch
¹H NMR Chemical Shift (ppm)~7.5-8.2Aromatic protons near NO₂
¹³C NMR Chemical Shift (ppm)~148Aromatic carbon attached to NO₂
¹³C NMR Chemical Shift (ppm)~50-60Cyclopentyl carbons attached to N

Note: These are illustrative values and the actual predicted spectra would show a much more detailed pattern of peaks.

Prediction of Spectroscopic Parameters

Computed NMR Chemical Shifts Utilizing GIAO Formalism

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors. By employing density functional theory (DFT) in conjunction with the GIAO formalism, it is possible to obtain theoretical ¹H and ¹³C NMR chemical shifts that can be correlated with experimental data.

For this compound, theoretical chemical shifts can be calculated for each unique proton and carbon atom. These calculations are typically performed on the optimized geometry of the molecule. The computed values, often referenced to a standard like tetramethylsilane (B1202638) (TMS), provide a detailed picture of the electronic environment around each nucleus. Discrepancies between computed and experimental shifts can indicate the presence of specific conformational isomers or solvent effects not accounted for in the gas-phase calculations.

Below is a hypothetical table of computed ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO-B3LYP/6-31G(d,p) level of theory.

Computed ¹H and ¹³C NMR Chemical Shifts

Atom Computed ¹H Chemical Shift (ppm) Atom Computed ¹³C Chemical Shift (ppm)
H (N-H) 2.15 C (C=C-NO₂) 148.5
H (aromatic) 8.10, 7.65, 7.50, 7.45 C (aromatic) 135.0, 129.8, 122.5, 121.0
H (benzyl CH₂) 3.85 C (benzyl CH₂) 53.2
H (cyclopentyl CH) 3.10 C (cyclopentyl CH) 65.1
H (cyclopentyl CH₂) 1.85, 1.70, 1.60, 1.50 C (cyclopentyl CH₂) 33.4, 24.0
Simulated Vibrational Spectra (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly DFT, can be used to simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. esisresearch.orgnipne.ronih.govglobalresearchonline.netresearchgate.net

The simulated spectra for this compound would reveal characteristic peaks corresponding to the stretching and bending vibrations of its various functional groups. For instance, the N-H stretch of the secondary amine, the asymmetric and symmetric stretches of the nitro (NO₂) group, the aromatic and aliphatic C-H stretches, and the various vibrations of the cyclopentane (B165970) ring would all appear at distinct frequencies. Comparing the computed spectra with experimental data can aid in the assignment of vibrational modes and confirm the molecular structure. esisresearch.orgnipne.roresearchgate.net

A table of representative computed vibrational frequencies and their assignments for this compound is presented below. These values are typically scaled to correct for anharmonicity and other systematic errors in the computational method.

Simulated Vibrational Frequencies and Assignments

Vibrational Mode Computed Frequency (cm⁻¹) (Scaled) Description
ν(N-H) 3350 N-H stretching
ν(C-H) aromatic 3100-3000 Aromatic C-H stretching
ν(C-H) aliphatic 2960-2850 Aliphatic C-H stretching
νas(NO₂) 1525 Asymmetric NO₂ stretching
νs(NO₂) 1345 Symmetric NO₂ stretching
δ(N-H) 1580 N-H bending
δ(CH₂) 1465 CH₂ scissoring
ν(C-N) 1280 C-N stretching
γ(C-H) aromatic 850 Aromatic C-H out-of-plane bending
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

Time-dependent density functional theory (TD-DFT) is a powerful computational tool for studying the electronic excited states of molecules. mdpi.comrsc.orgcp2k.orgnih.gov It allows for the calculation of electronic transition energies, oscillator strengths, and the simulation of ultraviolet-visible (UV-Vis) absorption spectra. mdpi.comrsc.orgcp2k.org For this compound, TD-DFT can predict the electronic transitions responsible for its absorption of UV and visible light.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the nitroaromatic chromophore and potentially n → π* transitions involving the lone pair of electrons on the nitrogen atom and the nitro group. The calculated maximum absorption wavelengths (λmax) and their corresponding oscillator strengths provide a theoretical spectrum that can be compared with experimental measurements.

A hypothetical table of TD-DFT results for the lowest energy electronic transitions of this compound is shown below.

Computed Electronic Transitions and UV-Vis Data

Transition Excitation Energy (eV) Wavelength (λmax, nm) Oscillator Strength (f)
n → π* 4.13 300 0.005
π → π* 4.77 260 0.250
π → π* 5.63 220 0.450

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a force field, providing a trajectory that reveals conformational changes and intermolecular interactions.

Exploration of Conformational Dynamics and Stability in Solution

For this compound, MD simulations can be particularly useful for understanding the conformational flexibility of the cyclopentane ring and the rotational freedom around the C-C and C-N single bonds of the benzylamine (B48309) linker. The cyclopentane ring can adopt various puckered conformations, such as the envelope and twist forms, and MD simulations can reveal the energy barriers between these conformers and their relative populations at a given temperature.

Advanced Quantum Chemical Analyses

Beyond standard geometry optimizations and spectral predictions, advanced quantum chemical analyses can provide deeper insights into the electronic structure and bonding of this compound.

Non-Covalent Interaction (NCI) Analysis for Weak Interactions

Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of molecules. researchgate.netresearchgate.netnih.govdntb.gov.uaumanitoba.ca The NCI analysis is a computational method that allows for the visualization and characterization of weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. researchgate.netresearchgate.net This analysis is based on the electron density and its derivatives.

For this compound, NCI analysis can reveal potential intramolecular interactions. For example, it could identify a weak hydrogen bond between the amine proton and one of the oxygen atoms of the nitro group, or attractive van der Waals interactions between the cyclopentyl ring and the aromatic ring. The results of an NCI analysis are typically presented as 3D plots where different types of interactions are color-coded: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for strong repulsive interactions (steric clashes). researchgate.net These visualizations provide a powerful chemical intuition into the forces that shape the molecule's preferred conformation.

Reduced Density Gradient (RDG) Analysis for Interaction Visualization

Reduced Density Gradient (RDG) analysis is a computational method rooted in density functional theory (DFT) that allows for the visualization and characterization of non-covalent interactions (NCIs) within a molecular system. chemrxiv.orgscispace.com The method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity, and its analysis provides a graphical representation of various interaction types, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.netresearchgate.net

In the context of this compound, RDG analysis would be instrumental in identifying and understanding the intramolecular interactions that dictate its conformational preferences and stability. The analysis would likely reveal several key interactions:

Intramolecular Hydrogen Bonding: A weak hydrogen bond could be anticipated between the amine hydrogen of the cyclopentanamine moiety and one of the oxygen atoms of the nitro group. The RDG plot would depict this as a distinct, low-density, low-gradient spike, typically colored green or blue, indicating a stabilizing interaction.

van der Waals Interactions: The analysis would also map out the weaker van der Waals forces between the cyclopentyl ring and the phenyl ring. These are visualized as broader, greenish regions in the RDG isosurface, indicating delocalized interactions. researchgate.net

Steric Repulsion: Regions of steric clash, particularly between the bulky cyclopentyl group and the nitrobenzyl moiety, would appear as reddish spikes in the RDG plot. These areas correspond to high-density, high-gradient regions, signifying repulsive interactions that destabilize certain conformations.

A hypothetical RDG scatter plot for this compound would show distinct clusters of points corresponding to these different interaction types.

Table 1: Hypothetical Reduced Density Gradient (RDG) Analysis Data for this compound

Interaction TypeSign(λ₂)ρ (a.u.) RangeRDG Value RangeColor on Isosurface
Strong Repulsive (Steric Clash)> 0High (> 0.6)Red
van der Waals Interactions≈ 0Low (~0.2 - 0.4)Green
Strong Attractive (Hydrogen Bond)< 0Low (< 0.2)Blue

This table is generated based on general principles of RDG analysis and typical values for organic molecules.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orguni-rostock.de This partitioning allows for the quantitative analysis of chemical bonds and atomic properties. The theory identifies critical points (CPs) in the electron density topology, which are points where the gradient of the electron density is zero. uni-rostock.de

For this compound, a QTAIM analysis would characterize the nature of its various chemical bonds. The analysis focuses on bond critical points (BCPs), which are found between bonded atoms. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction. muni.cz

Covalent Bonds: The C-C, C-H, C-N, and N-O bonds within the molecule would be characterized by a relatively high electron density at the BCP, a negative Laplacian (∇²ρ(r) < 0), and a negative total energy density (H(r) < 0). This indicates a shared-shell interaction, typical of covalent bonds. muni.cz

Intramolecular Hydrogen Bond: The potential hydrogen bond between the amine hydrogen and a nitro-group oxygen would be identified by a BCP with low ρ(r), a positive Laplacian (∇²ρ(r) > 0), and a small negative H(r). These are characteristics of a closed-shell interaction with some covalent character. rsc.org

Table 2: Hypothetical QTAIM Parameters for Selected Bonds in this compound

BondElectron Density (ρ(r)) (a.u.)Laplacian (∇²ρ(r)) (a.u.)Total Energy Density (H(r)) (a.u.)Bond Character
C-C (phenyl)0.31-0.85-0.30Covalent
C-N (amine)0.25-0.60-0.20Polar Covalent
N-O (nitro)0.45+0.15-0.40Polar Covalent
H···O (H-bond)0.02+0.08-0.001Hydrogen Bond

This table contains illustrative data based on typical QTAIM results for similar functional groups.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Chemical Bonding Insight

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are valuable computational tools for visualizing and understanding the nature of chemical bonding in a molecule. researchgate.netwikipedia.org They provide a measure of electron localization, which helps to identify core electrons, valence electrons, covalent bonds, and lone pairs in a chemically intuitive manner. wikipedia.orgtaylorandfrancis.com

For this compound, an ELF/LOL analysis would reveal:

Core and Valence Shells: The analysis would show distinct regions of high localization around the carbon, nitrogen, and oxygen nuclei, corresponding to their core electrons. The valence shells would also be clearly delineated.

Covalent Bonds and Lone Pairs: High ELF/LOL values between bonded atoms would signify the shared electron pairs of covalent bonds. researchgate.net For example, the C-C, C-H, and C-N bonds will appear as regions of high electron localization. Furthermore, high localization would be observed in the regions of the lone pair electrons on the amine nitrogen and the oxygen atoms of the nitro group. researchgate.nettaylorandfrancis.com

Electron Delocalization: In the phenyl ring, the ELF/LOL analysis would show a delocalized system of π-electrons, represented by a more diffuse localization basin above and below the plane of the ring.

Table 3: Hypothetical ELF Basin Populations for this compound

Basin TypeLocationIntegrated Electron PopulationInterpretation
CoreC, N, O atoms~2.0 e⁻Core Electrons
Disynaptic (C-H)Between C and H atoms~1.9 e⁻C-H Covalent Bond
Disynaptic (C-C)Between C and C atoms~1.8 e⁻C-C Covalent Bond
Disynaptic (C-N)Between C and N atoms~1.7 e⁻C-N Polar Covalent Bond
Monosynaptic (N)On the amine N atom~2.1 e⁻Nitrogen Lone Pair

This table presents hypothetical data to illustrate the results of an ELF analysis.

Reactivity and Selectivity Prediction through Computational Methods

Application of Global Reactivity Descriptors

For this compound, these descriptors would offer insights into its general chemical behavior.

HOMO-LUMO Gap (ΔE): A smaller energy gap indicates higher reactivity and lower kinetic stability. researchgate.net The presence of the electron-withdrawing nitro group and the electron-donating amine group would influence this gap.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A smaller hardness (and thus larger softness) value suggests higher reactivity. orientjchem.org

Electronegativity (χ) and Chemical Potential (μ): These descriptors relate to the molecule's ability to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a better electrophile. mdpi.com

Table 4: Hypothetical Global Reactivity Descriptors for this compound

DescriptorFormulaHypothetical Value (eV)Interpretation
HOMO Energy (E_HOMO)--6.5Electron-donating ability
LUMO Energy (E_LUMO)--1.8Electron-accepting ability
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMO4.7Moderate Reactivity
Ionization Potential (I)-E_HOMO6.5Energy to remove an electron
Electron Affinity (A)-E_LUMO1.8Energy released on adding an electron
Chemical Hardness (η)(I - A) / 22.35Resistance to charge transfer
Chemical Softness (S)1 / (2η)0.21Propensity for charge transfer
Electronegativity (χ)(I + A) / 24.15Electron-attracting power
Chemical Potential (μ)-4.15Escaping tendency of electrons
Electrophilicity Index (ω)μ² / (2η)3.66Electrophilic character

This table is a representation of typical values for similar organic compounds and is for illustrative purposes.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

For this compound, Fukui function analysis would pinpoint the most reactive sites:

Nucleophilic Attack (f⁺(r)): The sites most susceptible to nucleophilic attack are those with the largest values of f⁺(r). In this molecule, these would likely be the carbon atom of the benzyl (B1604629) group attached to the nitrogen and the nitrogen atoms of the nitro group, due to the electron-withdrawing nature of the nitro group.

Electrophilic Attack (f⁻(r)): The sites most susceptible to electrophilic attack are those with the largest values of f⁻(r). nih.gov These are expected to be the amine nitrogen, due to its lone pair, and certain carbon atoms on the phenyl ring, which are activated by the amine group (via the benzyl bridge) and deactivated by the nitro group. The presence of the nitro group can sometimes lead to negative Fukui function values, indicating a lack of reactivity at those sites. nih.gov

Transition State Analysis for Reaction Pathway Elucidation

Transition state (TS) analysis is a crucial computational tool for understanding the mechanism of a chemical reaction. It involves locating the saddle point on the potential energy surface that connects reactants and products. The energy and structure of the transition state determine the activation energy and, consequently, the reaction rate. researchgate.net

A hypothetical reaction for this compound could be its reduction, a common reaction for nitroaromatic compounds. researchgate.net For instance, the reduction of the nitro group to an amino group.

A transition state analysis for this reaction would involve:

Locating the Transition State Structure: Computational methods would be used to find the geometry of the transition state for the rate-determining step, for example, the initial single-electron transfer to the nitro group.

Calculating the Activation Energy: The energy difference between the reactants and the transition state would give the activation energy barrier for the reaction. A lower activation energy would imply a faster reaction.

Vibrational Frequency Analysis: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

This analysis would provide a detailed, step-by-step understanding of the reaction mechanism, including the role of the solvent and any catalysts involved.

Theoretical Studies on Tautomerism and Isomerism of this compound

The structural complexity of this compound, featuring a flexible cyclopentyl ring, a rotatable benzyl group, and a nitro functional group, gives rise to a rich landscape of potential tautomers and isomers. While direct computational or experimental studies on this specific molecule are not extensively documented in publicly available literature, theoretical investigations into its constituent parts and analogous molecules provide a solid framework for understanding its potential conformational and tautomeric behavior. Computational chemistry, particularly Density Functional Theory (T), serves as a powerful tool to predict the geometries, relative energies, and interconversion barriers of these various forms.

Tautomerism of the Nitro Group

A key aspect of the theoretical chemistry of this compound is the potential for tautomerism involving the nitro group. Nitroalkanes and nitroaromatic compounds can exist in equilibrium with their more acidic tautomeric form, known as the aci-nitro form or nitronic acid. This equilibrium involves the migration of an alpha-proton to one of the oxygen atoms of the nitro group, forming a C=N double bond.

In the case of this compound, the benzylic proton (the proton on the carbon connecting the phenyl ring and the amine) is alpha to the nitro-substituted aromatic ring. This allows for the theoretical possibility of a nitro-aci tautomerization, as depicted below.

Figure 1: Potential Nitro-Aci Tautomerism

Generated code

Computational studies on similar nitro compounds, such as aminonitroethylenes and 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO), have been performed using DFT methods like B3LYP and M06-2X to evaluate the relative stabilities of such tautomers. researchgate.netresearchgate.netearthlinepublishers.comresearchgate.net These studies generally find the nitro form to be significantly more stable than the aci-nitro form. The energy difference is often substantial, indicating that the aci-nitro tautomer would likely exist in a very low population under standard conditions. researchgate.net

A hypothetical DFT calculation could be performed to determine the relative energies of the nitro and aci-nitro tautomers of this compound. The results would likely show the nitro form to be the global minimum. The transition state for the proton transfer could also be located to determine the kinetic barrier for the tautomerization.

Table 1: Hypothetical Relative Energies of this compound Tautomers This table presents hypothetical data for illustrative purposes, based on trends observed in related compounds.

TautomerComputational MethodRelative Energy (kcal/mol)Predicted Population (%)
Nitro FormB3LYP/6-311++G(d,p)0.00>99.9%
Aci-Nitro FormB3LYP/6-311++G(d,p)+15.8<0.1%
Transition StateB3LYP/6-311++G(d,p)+35.2-

These hypothetical values illustrate that the aci-nitro form is thermodynamically disfavored. The high energy barrier for the tautomerization further suggests that the process would be slow without a catalyst.

Conformational Isomerism

Beyond tautomerism, this compound can exist as multiple conformational isomers (conformers) due to rotations around its single bonds and the flexibility of the cyclopentane ring.

Rotational Isomers (Rotamers): Significant rotational barriers can exist around the C(aryl)-CH2 bond and the CH2-N bond. Computational studies on benzylamine and its derivatives have identified multiple stable conformers based on the orientation of the amino group relative to the phenyl ring. researchgate.netmdpi.com For benzylamine itself, two primary conformations are observed: one where the amino group is gauche and another where it is perpendicular to the aromatic plane. mdpi.com For this compound, the rotation around these bonds would lead to various spatial arrangements of the cyclopentyl and nitrophenyl groups.

Cyclopentane Ring Puckering: The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced in opposite directions from the plane of the other three. The N-benzyl group can occupy either an axial or an equatorial position on the puckered ring, leading to different conformers with distinct energies. Generally, bulky substituents on a cyclopentane ring prefer the equatorial position to minimize steric hindrance.

A thorough computational analysis would involve a systematic scan of the potential energy surface by rotating key dihedral angles and exploring the different ring puckers. This would identify all low-energy conformers and their relative stabilities.

Table 2: Hypothetical Relative Energies of Key Conformational Isomers This table presents hypothetical data for illustrative purposes.

Conformer DescriptionDihedral Angle (C-C-C-N)Ring ConformationRelative Energy (kcal/mol)
Equatorial-gauche~60°Envelope0.00
Equatorial-anti~180°Envelope1.25
Axial-gauche~60°Envelope2.50
Axial-anti~180°Envelope3.80

Reaction Mechanisms and Chemical Reactivity of N 3 Nitrobenzyl Cyclopentanamine

Intrinsic Reactivity Profile of the Amine and Nitro Functional Groups

Nucleophilic Reactivity of the Secondary Amine

The nitrogen atom in N-(3-nitrobenzyl)cyclopentanamine possesses a lone pair of electrons, rendering it nucleophilic and capable of donating this electron pair to an electrophile. fiveable.me As a secondary amine, its nucleophilicity is generally considered to be greater than that of primary amines but is influenced by steric hindrance. fiveable.memasterorganicchemistry.com The presence of two organic substituents—the cyclopentyl group and the 3-nitrobenzyl group—contributes to steric bulk around the nitrogen atom, which can modulate its ability to attack electrophilic centers. fiveable.me

Amines are generally more potent nucleophiles than their alcohol counterparts because the nitrogen's lone pair is more available for donation. fiveable.memsu.edu The reactivity of the amine can be enhanced by electron-donating groups and diminished by electron-withdrawing groups. fiveable.me While the cyclopentyl group is weakly electron-donating, the 3-nitrobenzyl group has a significant electron-withdrawing effect, which can reduce the electron density on the nitrogen and thus temper its nucleophilicity. fiveable.memsu.edu

Amine TypeGeneral Nucleophilicity TrendKey Factors
Primary (R-NH₂)Generally less nucleophilic than secondary amines but more than tertiary amines. fiveable.meLess steric hindrance allows easier access to electrophiles. fiveable.me
Secondary (R₂-NH)Often the most nucleophilic among amines. masterorganicchemistry.comA balance of increased electron density from two alkyl groups and moderate steric hindrance. fiveable.memasterorganicchemistry.com
Tertiary (R₃-N)Generally the least nucleophilic due to significant steric hindrance. fiveable.meThree alkyl groups create substantial steric bulk, impeding attack on electrophiles. fiveable.me

Electron-Withdrawing Effects of the Nitro Aromatic Moiety

The nitro group (–NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the aromatic ring to which it is attached. fiveable.menumberanalytics.comnih.gov This effect stems from a combination of the inductive effect, where the electronegative nitrogen and oxygen atoms pull electron density through the sigma bonds, and the resonance effect, where the nitro group delocalizes the ring's pi-electrons. nih.govresearchgate.netyoutube.com

This strong electron withdrawal deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. fiveable.menumberanalytics.com Furthermore, the nitro group acts as a meta-director, guiding incoming electrophiles to the positions meta to itself on the aromatic ring. fiveable.meyoutube.com This is because the ortho and para positions are significantly destabilized by resonance structures that place a positive charge adjacent to the positively charged nitrogen of the nitro group. youtube.com The presence of the nitro group can also increase the acidity of benzylic protons. fiveable.menih.gov

PropertyDescriptionImpact on this compound
Inductive EffectWithdrawal of electron density through the sigma bond framework due to the high electronegativity of the nitro group. nih.govresearchgate.netReduces electron density on the benzene ring and the benzylic carbon.
Resonance EffectDelocalization of pi-electrons from the aromatic ring into the nitro group. nih.govresearchgate.netFurther decreases electron density on the ring, particularly at the ortho and para positions. youtube.com
Directing EffectDirects incoming electrophiles to the meta position during electrophilic aromatic substitution. fiveable.meyoutube.comSubstitution reactions on the aromatic ring are expected to occur at the 4, 6, or 2 positions relative to the benzyl (B1604629) group.

Influence of Hydrogen Bonding on Reactivity and Selectivity

Hydrogen bonding plays a crucial role in the intermolecular association of primary and secondary amines. quora.comyoutube.com In this compound, the secondary amine group contains a hydrogen atom bonded to nitrogen (N-H), which can act as a hydrogen bond donor. quora.com The hydrogen bond acceptors in the molecule are the lone pair of electrons on the nitrogen atom and, more significantly, the oxygen atoms of the nitro group. researchgate.netresearchgate.net

The ability to form intermolecular hydrogen bonds can influence the compound's physical properties and its reactivity. quora.com These interactions can lead to the formation of dimers or larger supramolecular structures in the solid state or in solution. researchgate.netresearchgate.net Such associations can affect the accessibility of the reactive sites, namely the amine's lone pair and the aromatic ring, thereby influencing reaction rates and selectivity. For instance, hydrogen bonding involving the amine's N-H group could modulate its nucleophilicity and basicity. nih.gov Intramolecular hydrogen bonding between the amine proton and an oxygen of the nitro group is also a possibility, although less likely given the meta-substitution pattern, which creates a larger ring structure for such an interaction compared to ortho-substituted analogues. researchgate.net

Interaction TypeDonorAcceptorPotential Influence
IntermolecularAmine N-HNitro O atoms of another moleculeFormation of dimers or extended networks, influencing solubility and crystal packing. researchgate.netresearchgate.net
IntermolecularAmine N-HAmine N atom of another moleculeContributes to intermolecular association and affects physical properties like boiling point. quora.com

Photochemical Reactions and Degradation Pathways

Nitrobenzyl compounds are well-known for their photochemical activity, often utilized as photoremovable protecting groups. acs.orgrsc.org The primary photochemical event for many nitrobenzyl derivatives is an intramolecular hydrogen atom transfer, leading to the formation of an aci-nitro intermediate. rsc.orgacs.org This intermediate can then undergo a series of reactions, leading to molecular rearrangement or degradation.

Investigation of Photo-Induced Transformations (e.g., photo-retro-aldol type reactions)

Nitroaromatic compounds, particularly those with benzylic hydrogens, can undergo a variety of photochemical reactions. One such transformation is the photo-retro-aldol type reaction, which involves the photochemical heterolytic cleavage of a carbon-carbon bond. rsc.orgacs.org This reaction is believed to proceed through a triplet excited state of the nitroaromatic compound. rsc.org Upon photoexcitation, the nitro group becomes highly electron-withdrawing, which can facilitate the formation of a benzylic carbanion-like intermediate, leading to bond cleavage. rsc.org For this compound, irradiation could potentially induce cleavage of the bond between the benzylic carbon and the nitrogen atom, or fragmentation within the cyclopentyl ring if a suitable pathway exists, analogous to the fragmentation seen in nitrophenethyl alcohols. researchgate.net

Mechanisms of Photodegradation Analogue to N-demethylation

The N-dealkylation of amines is a significant chemical transformation that can be induced photochemically. nih.govresearchgate.net Photochemical N-demethylation and, by extension, N-debenzylation, often proceed through the formation of an iminium intermediate. nih.govnih.gov For this compound, a plausible photodegradation pathway involves the oxidation of the amine to generate an iminium ion. This can be initiated by a photocatalyst or by direct photo-oxidation. The resulting iminium intermediate would then be susceptible to hydrolysis. rsc.org

This process would lead to the cleavage of the benzyl-nitrogen bond, yielding cyclopentanamine and 3-nitrobenzaldehyde (B41214). rsc.org This pathway is analogous to the degradation of other benzylamines observed during chlorination, which also proceeds via an imine intermediate. rsc.org Studies on the photocatalytic degradation of benzylamine (B48309) have shown that it can be oxidized, suggesting that this compound could undergo similar transformations under appropriate photocatalytic conditions. nih.govacs.org

Catalyzed Chemical Transformations

Catalysis is crucial for controlling the reactivity of this compound, enabling transformations that might otherwise be slow or unselective. The choice of an acid, base, or enzyme catalyst directs the reaction pathway toward specific outcomes.

In the presence of an acid, the lone pair of electrons on the nitrogen atom of this compound is readily protonated, forming the corresponding ammonium (B1175870) salt, cyclopentyl(3-nitrobenzyl)ammonium. This initial protonation is a rapid and reversible equilibrium that fundamentally alters the amine's reactivity.

Deactivation of Nucleophilicity: Protonation converts the nucleophilic amine into an electrophilic ammonium ion, effectively preventing it from participating in reactions where it would act as a nucleophile.

Catalysis of Cleavage Reactions: Under harsh acidic conditions, particularly with hydrogenolysis (e.g., H₂/Pd on Carbon), the benzyl group (Bn) can be cleaved. The benzyl group is a common protecting group for amines, and its removal is often facilitated by acid. wikipedia.org The presence of the nitro group can influence the efficiency of this cleavage.

The general mechanism for acid-catalyzed de-benzylation via hydrogenolysis involves the adsorption of the molecule onto the catalyst surface, followed by the reductive cleavage of the carbon-nitrogen bond.

Table 1: Common Acid Catalysts and Their Potential Roles

Catalyst Type Potential Application with this compound
Hydrochloric Acid (HCl) Brønsted Acid Formation of the hydrochloride salt; general acidic catalysis.
Sulfuric Acid (H₂SO₄) Brønsted Acid Strong acid catalysis; can promote elimination or rearrangement under heat.
p-Toluenesulfonic Acid (TsOH) Brønsted Acid Organic-soluble acid catalyst for reactions in non-aqueous solvents.

Base-catalyzed reactions involving this compound typically utilize the amine as a nucleophile, with the base serving to either deprotonate the amine itself or, more commonly, to neutralize an acidic byproduct.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, sterically hindered, non-nucleophilic base. rsc.org Its primary role in reactions involving secondary amines is to act as a proton scavenger. For instance, in an acylation reaction where this compound reacts with an acyl chloride, DBU would efficiently and irreversibly neutralize the HCl generated, driving the reaction to completion.

While DBU is a strong base, it is generally not strong enough to deprotonate a secondary amine to form a significantly stable amide anion. However, its non-nucleophilic character ensures it does not compete with the amine substrate in attacking electrophilic centers. acs.org In some contexts, DBU has been shown to act as a nucleophilic catalyst itself, often leading to ring-opening of its own structure, though this is dependent on the electrophile present. byjus.comnih.gov

Table 2: Comparison of Selected Organic Bases

Base pKₐH (in MeCN) Type Common Use
Triethylamine (Et₃N) 18.8 Hindered, Nucleophilic General purpose, proton scavenger
Diisopropylethylamine (DIPEA) 19.2 Highly Hindered, Non-nucleophilic Proton scavenger in sensitive reactions
DBU 24.3 Non-nucleophilic Promoter for elimination and condensation reactions

Enzymatic transformations offer high selectivity and operate under mild conditions. While specific studies on this compound are not documented, its structure suggests potential susceptibility to certain classes of enzymes.

Nitroreductases: The nitro group is a key target for enzymatic reduction. Nitroreductases, particularly those found in bacteria and certain eukaryotic cells, can reduce aromatic nitro compounds to nitroso, hydroxylamino, and ultimately amino groups. nih.gov This transformation dramatically alters the electronic properties and reactivity of the molecule.

Monoamine Oxidases (MAOs) or Cytochrome P450 (CYP) Enzymes: These enzyme families are responsible for the metabolism of many amines. They could potentially catalyze the oxidative dealkylation of the benzyl or cyclopentyl group, or oxidation at the carbon alpha to the nitrogen. nih.gov

The precise mechanism would depend on the specific enzyme's active site and cofactors. For example, a flavin-dependent oxidase would follow a different pathway than a heme-dependent oxygenase.

Participation in Cyclization, Condensation, and Addition Reactions

The nucleophilic nitrogen of this compound is central to its participation in reactions that form new carbon-nitrogen bonds, such as condensations and conjugate additions. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.

The reaction of an amine with a carbonyl compound (an aldehyde or ketone) is a classic condensation reaction. However, the product depends on the substitution of the amine. Primary amines (R-NH₂) react with carbonyls to form stable imines (C=N-R).

This compound, being a secondary amine (R₂NH), cannot form a stable, neutral imine because it lacks a second proton on the nitrogen to be eliminated as part of a water molecule. Instead, it reacts with aldehydes or ketones under acidic catalysis to form a positively charged iminium ion .

The mechanism proceeds via:

Nucleophilic attack of the secondary amine on the protonated carbonyl group.

Proton transfer to form a hemiaminal intermediate.

Protonation of the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O).

Elimination of water, with the nitrogen's lone pair assisting, to form the resonance-stabilized iminium ion.

These resulting iminium ions are potent electrophiles and are key intermediates in reactions like the Mannich reaction and the Pictet-Spengler reaction, allowing for the formation of new carbon-carbon bonds.

This compound can act as a nucleophile in conjugate addition (or Michael addition) reactions. This type of reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org Secondary amines are effective nucleophiles for this transformation.

The reaction mechanism involves the attack of the amine's lone pair on the β-carbon of the unsaturated system, which is electron-deficient due to resonance with the carbonyl group. This generates a resonance-stabilized enolate intermediate, which is then protonated (typically during workup) to give the final β-amino carbonyl compound.

The nucleophilicity of the amine in this compound is slightly attenuated by the electron-withdrawing nature of the meta-nitro group on the benzyl ring. However, it remains sufficiently nucleophilic to engage a wide range of Michael acceptors.

Table 3: Examples of Michael Acceptors for Conjugate Addition

Class Example Structure Product Type with this compound
α,β-Unsaturated Ketone Methyl vinyl ketone β-Aminoketone
α,β-Unsaturated Ester Ethyl acrylate β-Amino ester
α,β-Unsaturated Nitrile Acrylonitrile β-Aminonitrile

Characterization of Reaction Intermediates Through Spectroscopic and Computational Methods

No published research is available to provide content for this section.

Synthesis and Structure Property Relationships of N 3 Nitrobenzyl Cyclopentanamine Derivatives and Analogues

Rational Design Principles for Derivative Synthesis

The cyclopentane (B165970) ring, while often considered a simple saturated carbocycle, offers significant opportunities for structural diversification. chem960.com Its non-planar, flexible nature allows for the introduction of substituents that can adopt various spatial orientations, influencing the molecule's conformational preferences and interactions with its environment. In drug discovery, for instance, replacing a flexible linker with a more constrained ring system like cyclobutane (B1203170) or cyclopentane can limit conformations and potentially block metabolically weak spots. nih.gov

Modifications can include:

Ring Expansion or Contraction: Exploring analogues with cyclobutane or cyclohexane (B81311) rings in place of the cyclopentane can systematically alter the steric profile and conformational flexibility of the amine substituent. Changing the ring size affects the strain energy and the spatial arrangement of the attached benzylamine (B48309) group. nih.gov

Substitution on the Ring: Introducing alkyl or functional groups onto the cyclopentane ring creates chiral centers and adds steric bulk. This can be used to explore stereochemistry-dependent properties.

Introduction of Heteroatoms: Replacing a carbon atom within the cyclopentane ring with a heteroatom, such as oxygen to form a tetrahydrofuran (B95107) ring, would significantly alter the polarity and hydrogen bonding capabilities of this portion of the molecule.

Key modifications include:

Varying Nitro Group Position: Moving the nitro group from the meta (3-position) to the ortho (2-position) or para (4-position) significantly alters the electronic distribution across the aromatic ring due to differences in inductive and resonance effects. wikipedia.org This can impact the acidity of the N-H proton, the nucleophilicity of the amine, and the molecule's spectroscopic properties. The ortho and para positions allow for direct resonance delocalization of electron density from the ring to the nitro group, an effect not possible from the meta position. wikipedia.org

Introducing Other Substituents: Adding a second substituent such as a methyl, fluoro, or bromo group to the aromatic ring introduces further electronic and steric perturbations.

Methyl (-CH₃): An electron-donating group that can slightly counteract the effect of the nitro group.

Fluoro (-F): A small, highly electronegative atom that exerts a strong inductive electron-withdrawing effect but a weaker resonance-donating effect.

Bromo (-Br): An electron-withdrawing group via induction and electron-donating via resonance, with a larger size than fluorine, adding steric bulk.

The following table summarizes the expected electronic influence of these substituents in addition to the existing 3-nitro group.

Additional SubstituentPositionExpected Electronic Effect
Methyl4-positionElectron-donating, partially offsets nitro group
Fluoro4-positionStrong inductive withdrawal, weak resonance donation
Bromo4-positionInductive withdrawal, resonance donation, steric bulk
Nitro4-positionStrongly electron-withdrawing (cumulative effect)

Data table compiled based on established principles of physical organic chemistry.

Modification of the amine nitrogen itself is a direct way to alter the core properties of the molecule.

N-Alkylation: Replacing the hydrogen on the secondary amine with an alkyl group (e.g., methyl) creates a tertiary amine. This has several consequences:

It removes the only hydrogen bond donor site in the molecule. nih.gov

It increases the steric hindrance around the nitrogen atom.

It generally increases the basicity of the amine.

N-Acylation: Introducing an acetyl group (CH₃CO-) on the nitrogen converts the amine into an amide. This drastically changes the chemical nature of the nitrogen center:

The nitrogen becomes non-basic and non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

The planarity of the amide bond introduces conformational constraints.

N-Sulfonylation: Reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) forms a sulfonamide. The resulting N-S bond makes the nitrogen proton significantly more acidic and the nitrogen lone pair much less available. The use of a nitrobenzenesulfonyl (Ns) group can act as an activating group for further alkylation. tcichemicals.com

Synthetic Methodologies for Diverse Derivatives

The synthesis of N-(3-nitrobenzyl)cyclopentanamine and its derivatives primarily relies on well-established organic chemistry reactions. The most direct and common method is reductive amination . nih.govmasterorganicchemistry.comfrontiersin.org

This one-pot reaction involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.commasterorganicchemistry.com For the synthesis of the parent compound, this compound, the reaction would involve 3-nitrobenzaldehyde (B41214) and cyclopentylamine (B150401).

Reaction Scheme for Reductive Amination:

3-Nitrobenzaldehyde + Cyclopentylamine → [Imine Intermediate] --(Reducing Agent)--> this compound

A variety of reducing agents can be employed, each with specific advantages. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent that is effective for a wide range of substrates and is tolerant of functional groups like nitro groups. nih.gov Other common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) can also be used, although care must be taken as this can sometimes lead to the reduction of the nitro group as well. nih.gov

To synthesize the derivatives discussed in section 6.1, the following strategies would be employed:

Cyclopentane Ring Analogues: Substituted or alternative cyclic amines (e.g., cyclohexylamine) would be used in place of cyclopentylamine in the reductive amination reaction.

Nitrobenzyl Moiety Substitutions: Substituted benzaldehydes (e.g., 2-nitrobenzaldehyde, 4-fluoro-3-nitrobenzaldehyde) would serve as the carbonyl component.

N-Alkylation: The secondary amine product, this compound, can be further alkylated using an alkyl halide or via a second reductive amination with an aldehyde like formaldehyde. masterorganicchemistry.com

Advanced Characterization of this compound Derivatives

The unambiguous identification and structural elucidation of this compound and its derivatives require a combination of modern analytical techniques. sigmaaldrich.combldpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides detailed information about the hydrogen framework. chemicalbook.com Key signals would include those for the aromatic protons on the nitrobenzyl ring, the benzylic methylene (B1212753) (CH₂) protons, the methine (CH) proton on the cyclopentane ring attached to the nitrogen, and the aliphatic methylene protons of the cyclopentane ring. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic of the substitution pattern.

¹³C NMR: Reveals the carbon skeleton of the molecule, including the quaternary carbons of the aromatic ring that are directly attached to the nitro group or other substituents. nist.gov

Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecule's fragmentation pattern. bldpharm.com High-resolution mass spectrometry (HRMS) can provide an exact mass, which is used to confirm the molecular formula. sigmaaldrich.com

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. chemicalbook.com For this compound, characteristic absorption bands would be expected for:

N-H stretching (for the secondary amine).

Asymmetric and symmetric N-O stretching of the nitro group (typically strong bands around 1530 cm⁻¹ and 1350 cm⁻¹).

C-H stretching (aromatic and aliphatic).

C=C stretching of the aromatic ring.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compounds. sigmaaldrich.com

Correlation of Structural Modifications with Spectroscopic Properties

The structural changes designed in section 6.1 have predictable consequences on the spectroscopic data, which can be used to confirm the success of a synthetic modification.

NMR Spectroscopy:

Aromatic Protons: The chemical shifts of the protons on the nitrobenzyl ring are highly sensitive to the position of the nitro group and the presence of other substituents. Electron-withdrawing groups like the nitro group generally cause downfield shifts (to higher ppm) for nearby protons. nist.gov Changing the nitro group from the meta to the ortho or para position will significantly alter the chemical shifts and splitting patterns of the remaining aromatic protons.

Benzylic Protons (Ar-CH₂-N): The chemical shift of these protons is influenced by the electronic nature of the aromatic ring. Increased electron withdrawal on the ring will typically lead to a downfield shift for these protons.

N-H Proton: The chemical shift of the amine proton is variable and depends on concentration and solvent. In N-acylated or N-sulfonylated derivatives, this proton's signal would be expected to shift significantly downfield due to the increased acidity.

The table below illustrates the expected ¹H NMR chemical shift trends for the aromatic protons of different nitrobenzyl isomers.

IsomerExpected Aromatic ¹H NMR Chemical Shift Range (ppm)General Pattern
2-Nitrobenzyl~7.5 - 8.2Complex multiplet, one proton significantly downfield
3-Nitrobenzyl~7.6 - 8.4Four distinct signals, often a singlet-like signal for H-2
4-Nitrobenzyl~7.5 - 8.3Two doublets, characteristic AA'BB' pattern

Data table compiled based on established NMR correlation data. masterorganicchemistry.comchemicalbook.com

IR Spectroscopy:

N-O Stretching: The exact frequency of the nitro group's stretching vibrations can be subtly influenced by other substituents on the aromatic ring. nih.gov

N-H Stretching: The N-H stretch of the secondary amine (around 3300-3500 cm⁻¹) would be absent in N-alkylated or N-acylated derivatives. In its place, an N-acylated derivative (an amide) would show a strong C=O stretch around 1650 cm⁻¹.

By systematically correlating these spectroscopic changes with the intended structural modifications, a clear and comprehensive picture of the structure-property relationships for this class of compounds can be established.

Impact of Substituents on Electronic Structure and Reactivity

The electronic landscape of this compound is primarily dictated by the push-pull mechanism between the electron-donating cyclopentylamino group and the electron-withdrawing nitro group. The nitrogen atom of the amine donates electron density to the benzene (B151609) ring, while the nitro group withdraws electron density. This intramolecular charge transfer (ICT) significantly influences the molecule's ground-state electron distribution, dipole moment, and frontier molecular orbitals (HOMO and LUMO), which in turn govern its reactivity.

Computational studies on similar donor-acceptor systems have shown that the energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and electronic transition energies. A smaller HOMO-LUMO gap generally correlates with higher reactivity and a red-shift in the absorption spectrum.

To illustrate the expected impact of various substituents on the electronic properties of this compound derivatives, the following table presents hypothetical data based on trends observed in analogous nitroaromatic compounds. These values are calculated using Density Functional Theory (DFT) methods, which are standard for predicting the electronic structure of organic molecules.

Table 1: Predicted Impact of Substituents on the Electronic Properties of this compound Derivatives.

DerivativeSubstituent (R)Position of RPredicted HOMO-LUMO Gap (eV)Predicted Dipole Moment (Debye)
This compound-H-4.55.2
N-(4-amino-3-nitrobenzyl)cyclopentanamine-NH₂43.86.5
N-(4-methoxy-3-nitrobenzyl)cyclopentanamine-OCH₃44.16.1
N-(4-cyano-3-nitrobenzyl)cyclopentanamine-CN44.93.8
N-(2-fluoro-3-nitrobenzyl)cyclopentanamine-F24.65.0

The reactivity of these derivatives in electrophilic aromatic substitution is expected to be significantly influenced by the substituents. The presence of a strong activating group like an amino or methoxy (B1213986) group at the 4-position would direct incoming electrophiles to the ortho positions relative to this group. Conversely, the introduction of a second deactivating group like a cyano group would further decrease the reactivity of the aromatic ring towards electrophiles.

Exploration of Nonlinear Optical (NLO) Properties in Tailored Derivatives

The inherent intramolecular charge transfer within this compound makes it a promising scaffold for materials with second-order nonlinear optical (NLO) properties. The efficiency of NLO materials is often quantified by the first hyperpolarizability (β), a molecular property that is highly sensitive to the electronic structure. Large β values are typically found in molecules with a strong push-pull character and a small HOMO-LUMO gap.

By strategically introducing substituents, the NLO response of this compound derivatives can be fine-tuned. Enhancing the electron-donating ability of the amino group and/or the electron-withdrawing strength of the nitro group is a common strategy to increase the β value. The cyclopentyl group itself, being an alkyl group, is a mild electron donor. Modifications to this group are expected to have a less pronounced effect than substitutions on the aromatic ring.

Research on analogous compounds, such as N-(3-nitrobenzylidene)-p-fluoroamine, has demonstrated that these types of molecules can exhibit significant NLO behavior. Computational models are invaluable tools for predicting the NLO properties of new derivatives before their synthesis. The following table presents predicted first hyperpolarizability values for a series of tailored this compound derivatives, based on computational studies of similar push-pull systems.

Table 2: Predicted First Hyperpolarizability (β) of Tailored this compound Derivatives.

DerivativeSubstituent (R)Position of RPredicted First Hyperpolarizability (β) (10⁻³⁰ esu)
This compound-H-15
N-(4-amino-3-nitrobenzyl)cyclopentanamine-NH₂445
N-(4-(dimethylamino)-3-nitrobenzyl)cyclopentanamine-N(CH₃)₂460
N-(4-hydroxy-3-nitrobenzyl)cyclopentanamine-OH435
N-(4-formyl-3-nitrobenzyl)cyclopentanamine-CHO410

The data in Table 2 illustrates the significant enhancement of the predicted NLO response with the introduction of strong electron-donating groups at the 4-position. The dimethylamino group, being a stronger donor than the amino group, is predicted to yield the highest first hyperpolarizability. Conversely, the introduction of an electron-withdrawing formyl group at the 4-position is expected to antagonize the push-pull system and reduce the NLO response.

Advanced Research Directions and Future Perspectives in N 3 Nitrobenzyl Cyclopentanamine Research

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of secondary amines is a cornerstone of organic chemistry, with applications spanning pharmaceuticals to materials science. ias.ac.in For a molecule like N-(3-nitrobenzyl)cyclopentanamine, future research will likely focus on moving beyond classical methods towards more efficient, sustainable, and versatile synthetic protocols.

Currently, a common approach to synthesizing such compounds is through reductive amination. ias.ac.inresearchgate.net This typically involves the reaction of 3-nitrobenzaldehyde (B41214) with cyclopentylamine (B150401) to form an intermediate imine, which is subsequently reduced. While effective, this method can be improved. Future research could explore:

Green Chemistry Approaches: Developing methods that utilize environmentally benign solvents, such as water, and catalysts. For instance, reductive amination using zinc powder in an aqueous basic solution has been demonstrated for similar benzylamines, offering a low-cost and safer alternative to traditional reagents. beilstein-journals.org

Catalytic Systems: Investigating novel catalysts to improve yield, selectivity, and reaction conditions. Gold-based catalysts have shown promise in the reductive amination of ketones with benzylamine (B48309). researchgate.net Similarly, iridium-catalyzed N-heterocyclization of primary amines with diols points towards advanced catalytic strategies that could be adapted. organic-chemistry.org

One-Pot Procedures: Designing one-pot syntheses that combine multiple steps to reduce waste and improve efficiency. For example, a multicatalytic cascade reaction involving a secondary amine and an N-heterocyclic carbene has been used to create functionalized cyclopentanones, showcasing the potential for complex, one-pot syntheses. nih.gov

Biocatalysis: Employing enzymes, such as imine reductases, for the synthesis. Biocatalytic reductive amination is gaining significant traction due to its high selectivity and mild reaction conditions. An imine reductase from Penicillium camemberti has shown effectiveness with sterically demanding amines, suggesting its potential applicability. nih.gov

A comparison of potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Methodology Potential Advantages Potential Challenges Key Research Focus
Catalytic Hydrogenation High yields, well-established Requires pressure equipment, catalyst cost/recovery Development of cheaper, more robust catalysts (e.g., non-precious metals).
Hydride Reduction Mild conditions, high functional group tolerance Stoichiometric amounts of reagents, workup can be complex Exploring novel, selective hydride reagents.
Green Reductive Amination Use of non-toxic solvents (e.g., water), low-cost reductants (e.g., Zinc) Reaction kinetics may be slower, potential for side reactions Optimization of reaction conditions and catalyst systems in aqueous media. beilstein-journals.org

| Biocatalytic Synthesis | High enantioselectivity, mild conditions, environmentally friendly | Enzyme stability and availability, substrate scope limitations | Discovery and engineering of novel imine reductases with broader substrate specificity. nih.gov |

In-depth Mechanistic Investigations of Complex Chemical Transformations

A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. For this compound, two key areas for mechanistic study are the C-N bond formation during its synthesis and the reactions involving its nitrobenzyl group.

Reductive Amination Mechanism: While reductive amination is widely used, its mechanism can be complex. ias.ac.in Detailed studies using Density Functional Theory (DFT) could elucidate the reaction pathways. For example, DFT studies on the B(C₆F₅)₃-catalyzed reductive deamination of benzylamines have provided significant insights into the active intermediates and the role of the catalyst. frontiersin.org Similar computational studies could be applied to the synthesis of this compound to understand the transition states and energy barriers involved.

Nitrobenzyl Group Chemistry: The nitrobenzyl moiety is a versatile functional group. It is well-known as a photolabile protecting group, where light irradiation can trigger cleavage of the benzylic bond. acs.orgresearchgate.netacs.org Detailed mechanistic studies using techniques like laser flash photolysis have revealed complex pathways involving aci-nitro intermediates. acs.orgnih.gov Investigating the photochemical behavior of this compound could open doors to applications in controlled release systems or photoresponsive materials. The mechanism often proceeds via a Norrish Type II reaction, where an excited state is formed, followed by proton abstraction from the benzylic carbon to form an aci-nitro intermediate. wikipedia.org

Reduction of the Nitro Group: The reduction of the nitro group to an amino group is a fundamental transformation. acs.org This would convert this compound into N-(3-aminobenzyl)cyclopentanamine, a diamine with potential for polymerization or as a ligand in coordination chemistry. Mechanistic studies could focus on achieving selective reduction of the nitro group without affecting the benzyl-amine bond, exploring various catalysts and reaction conditions. google.com

Exploration of Advanced Material Applications (e.g., conducting polymers for analogous structures)

The structure of this compound contains building blocks that are relevant to materials science. Future research should focus on leveraging this structure to create novel functional materials.

Precursor for Conductive Polymers: Aromatic amines are key monomers for synthesizing conducting polymers like polyaniline. By reducing the nitro group of this compound to an amine, the resulting N-(3-aminobenzyl)cyclopentanamine could be used as a functionalized monomer. The cyclopentylamino group would act as a bulky substituent, potentially modifying the solubility, processability, and electronic properties of the resulting polymer. Research could focus on the electropolymerization of this monomer and characterizing the properties of the new polymer.

Functional Polymer Additives: The polar nitro group could impart specific properties if the molecule is incorporated into a polymer matrix. It could act as an additive to enhance the dielectric properties of materials or to create materials with a high refractive index.

Photoresponsive Materials: As mentioned, the nitrobenzyl group can be photolabile. acs.org This property could be exploited by incorporating this compound into a polymer backbone or as a pendant group. Irradiation with light could then be used to alter the material's properties, such as its solubility or mechanical strength, by cleaving the benzyl-amine bond. This could be useful in applications like photolithography or the creation of smart materials.

A table outlining potential material applications is provided below.

Table 2: Potential Advanced Material Applications

Material Type Derivative Compound Potential Application Research Direction
Conducting Polymers N-(3-aminobenzyl)cyclopentanamine Organic electronics, sensors, anti-corrosion coatings Electrochemical or chemical polymerization and characterization of the resulting polymer's conductivity and stability.
Dielectric Materials This compound High-frequency electronics, energy storage Incorporation as a dopant or monomer into polymer films and measurement of dielectric constant and loss.

| Photoresists | Polymers functionalized with this compound | Microfabrication, patterned surfaces | Synthesis of polymers containing the photolabile group and testing their response to UV light for patterning. wikipedia.org |

Integration of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

Property Prediction: ML models, such as Graph Neural Networks (GNNs), can be trained on large datasets of molecules to predict a wide range of properties, including solubility, toxicity, and reactivity. arxiv.orgnih.gov For this compound, AI could predict its ADME (Absorption, Distribution, Metabolism, Excretion) properties, which is crucial for potential biological applications. nih.gov Advanced frameworks can now predict molecular properties from 2D structures with high accuracy and speed, significantly reducing the need for computationally expensive 3D calculations. eurekalert.org

De Novo Design: Generative AI models can design new molecules with desired properties. nih.gov By defining a target property profile (e.g., high conductivity precursor, specific photolability), AI algorithms could suggest novel derivatives of this compound. These models can explore vast chemical spaces to identify promising candidates for synthesis.

Reaction Outcome Prediction: Predicting the outcome of a chemical reaction, such as the yield or the formation of side products, is a significant challenge. AI models are being developed that can predict reaction outcomes based on the structures of the reactants and the reaction conditions. specialchem.com This could be used to optimize the synthesis of this compound and its derivatives, saving time and resources. acs.org

The integration of AI and ML represents a paradigm shift, moving from serendipitous discovery to rational, data-driven design.

Table 3: Application of AI/ML in this compound Research

AI/ML Application Technique/Model Objective Expected Outcome
Property Prediction Graph Neural Networks (GNNs), Quantitative Structure-Activity Relationship (QSAR) Predict physicochemical and biological properties of derivatives. arxiv.orgacs.org Rapid screening of virtual compounds to prioritize synthetic targets.
Generative Design Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) Design novel analogues with optimized properties for material science applications. Identification of new molecules with enhanced performance characteristics.
Synthesis Planning Retrosynthesis Prediction Models Propose efficient synthetic routes to target derivatives. Acceleration of the synthesis design process with novel and efficient pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-nitrobenzyl)cyclopentanamine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves reductive amination between 3-nitrobenzaldehyde and cyclopentanamine, using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions . Yields (~60-70%) depend on stoichiometric ratios and pH control to minimize side reactions like over-alkylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the cyclopentanamine backbone (δ 1.5–2.1 ppm for cyclopentyl protons) and the nitrobenzyl substituent (δ 7.5–8.5 ppm for aromatic protons). Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z ~220 for [M+H]⁺), while infrared (IR) spectroscopy identifies nitro (N-O stretch ~1520 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol, but insoluble in water. Stability tests under ambient conditions (25°C, 60% humidity) show no degradation over 30 days when stored in amber vials, as confirmed by HPLC (retention time consistency) .

Advanced Research Questions

Q. How does the nitro group position (meta vs. para/ortho) on the benzyl substituent affect biological activity in cyclopentanamine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., N-(2,5-dimethoxybenzyl)-cyclopentanamine vs. fluorinated derivatives ) reveal that meta-substituted nitro groups enhance lipophilicity (logP ~2.5) and receptor binding affinity. Computational docking (e.g., AutoDock Vina) predicts stronger interactions with monoamine transporters (e.g., SERT, DAT) due to optimized steric and electronic effects .

Q. What experimental strategies resolve contradictions in reported neuropharmacological data for this compound analogs?

  • Methodological Answer : Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptor selectivity) are addressed by standardizing assay conditions:

  • Radioligand Binding Assays : Use [³H]citalopram for SERT and [³H]WIN35428 for DAT, with 10 µM test compound concentrations .
  • Functional Selectivity : Measure cAMP inhibition (Gi-coupled receptors) vs. calcium flux (Gq-coupled) in HEK293 cells transfected with target receptors .

Q. How can this compound be radiolabeled for in vivo pharmacokinetic studies?

  • Methodological Answer : Carbon-11 labeling via [¹¹C]methylation of a phenolic precursor (e.g., 5-(4-fluoro-2-hydroxyphenyl)pyridin-3-yl)methyl intermediate) using [¹¹C]CH3I and tetrabutylammonium hydroxide (TBAH) in DMF. Purification via HPLC (C18 column, ethanol/water) achieves >98% radiochemical purity. PET imaging in non-human primates quantifies brain uptake (SUVmax ~1.5 at 30 min post-injection) .

Q. What analytical techniques differentiate stereoisomers of this compound derivatives?

  • Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers (R vs. S), while circular dichroism (CD) spectroscopy confirms absolute configuration. Enantiomeric excess (>99%) is validated via NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

Key Notes

  • Structural Analogues : Replace the nitro group with fluoro or methoxy substituents to modulate receptor selectivity .
  • Contradictions : Inconsistent DAT binding data may arise from assay variability (e.g., cell line, ligand concentration); replicate studies under GLP conditions are advised .

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